molecular formula C24H23NO5S B3328504 Aleglitazar CAS No. 475479-24-4

Aleglitazar

Cat. No.: B3328504
CAS No.: 475479-24-4
M. Wt: 437.5 g/mol
InChI Key: DAYKLWSKQJBGCS-UHFFFAOYSA-N
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Description

Aleglitazar is a synthetic compound developed as a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It was initially investigated for its potential to treat type II diabetes by improving insulin sensitivity and lipid profiles. Despite promising preclinical and early clinical results, its development was halted during phase III clinical trials due to safety concerns .

Preparation Methods

The synthesis of Aleglitazar involves several key steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, coupling agents, and protective groups to ensure the selective formation of the desired product .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Aleglitazar undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiophene or oxazole rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: As a model compound for studying dual PPAR agonists and their synthesis.

    Biology: Investigating its effects on cellular metabolism and gene expression.

    Medicine: Potential treatment for type II diabetes, dyslipidemia, and cardiovascular diseases. .

    Industry: Potential use in the development of new therapeutic agents targeting metabolic disorders.

Mechanism of Action

Aleglitazar exerts its effects by activating PPARα and PPARγ, which are nuclear receptors involved in regulating lipid and glucose metabolism. Activation of PPARα leads to increased fatty acid oxidation and improved lipid profiles, while activation of PPARγ enhances insulin sensitivity and glucose uptake. The combined activation of these receptors results in synergistic effects on metabolic parameters, making this compound a potent agent for managing type II diabetes and related conditions .

Comparison with Similar Compounds

Aleglitazar is part of a class of dual PPAR agonists, which includes other compounds like muraglitazar, tesaglitazar, and saroglitazar. Compared to these compounds, this compound has shown a balanced activation of both PPARα and PPARγ, which is believed to contribute to its efficacy in improving both lipid and glucose parameters. like other dual PPAR agonists, this compound faced challenges related to safety and adverse effects, which ultimately led to the discontinuation of its development .

Similar Compounds

Properties

IUPAC Name

2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKLWSKQJBGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870357
Record name 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475479-24-4
Record name 2-Methoxy-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]benzo[b]thiophen-7-yl]propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475479-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

0.184 g of 2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester (0.40 mmol) was dissolved in 1 ml of THF/MeOH=1/1 and treated with 0.670 ml of 3N NaOH. The reaction mixture was kept over night at RT and then quenched by pouring onto crashed ice/HCl. Twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents left a crude product, which was purified by crystallisation from AcOEt/hexane to yield 0.158 g of the title compound as white solid, mp.121-122°.
Name
2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-yl}-propionic acid ethyl ester
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
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Synthesis routes and methods III

Procedure details

Name
COC(=Cc1ccc(OCCc2nc(-c3ccccc3)oc2C)c2ccsc12)C(=O)O
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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